molecular formula C22H22O4 B2980212 2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one CAS No. 866153-77-7

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one

Cat. No.: B2980212
CAS No.: 866153-77-7
M. Wt: 350.414
InChI Key: AOCGAHGKKACNRH-UHFFFAOYSA-N
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Description

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.414. The purity is usually 95%.
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Scientific Research Applications

Chiral Auxiliaries and Enantioselective Synthesis

Researchers have utilized derivatives similar to "2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one" in the development of new chiral auxiliaries for enantioselective synthesis. These compounds have played a crucial role in the synthesis of α-hydroxy acids with high optical purities, indicating their potential in asymmetric synthesis and the production of enantiomerically pure compounds (Basavaiah & Krishna, 1995).

Oxidative Aromatization

The compound and its derivatives have been studied for their ability to undergo oxidative aromatization, a process that can convert cyclohexenone derivatives into alkyl phenyl ethers and phenoxyalkanol derivatives under specific conditions. This reaction is significant for the synthesis of aromatic compounds from cyclic ketones, showcasing the compound's versatility in organic synthesis (Horiuchi et al., 1991).

Heterocyclic Compounds Synthesis

The compound's framework is instrumental in synthesizing benzopyran and dibenzopyran derivatives through phenolic cyclization or under acidic conditions. This application underscores its utility in creating complex heterocyclic structures, which are core components in many pharmaceuticals and agrochemicals (Kametani et al., 1975).

Catalysis and Intermolecular Reactions

It has also been applied in catalysis and intermolecular reactions, such as gold(I)-catalyzed hydroalkoxylation of allenes, demonstrating its potential in facilitating complex chemical transformations. These findings are important for developing new catalytic processes in organic synthesis (Zhang & Widenhoefer, 2008).

Environmental Applications

In the context of environmental science, derivatives of "this compound" have been explored for their adsorptive properties, particularly in the removal of phenolic compounds. This research indicates the potential for using such compounds in environmental remediation and pollution control efforts (Lin & Xingt, 2008).

Properties

IUPAC Name

2-butanoyl-3-hydroxy-4-(3-phenoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-2-7-19(23)21-20(24)13-12-18(22(21)25)15-8-6-11-17(14-15)26-16-9-4-3-5-10-16/h3-6,8-11,14,18,25H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMANATOQPDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(CCC1=O)C2=CC(=CC=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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